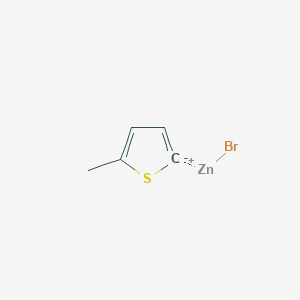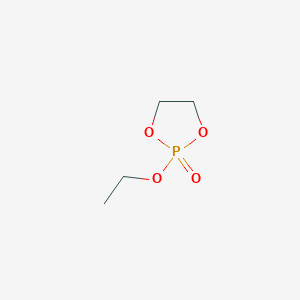
Ethyl ethylene phosphate
描述
Ethyl ethylene phosphate is an organophosphorus compound that has garnered attention due to its multifunctional properties. It is primarily used as an additive in various applications, including lithium-ion batteries, where it enhances safety and performance characteristics . The compound is known for its flame-retardant properties and its ability to improve the electrochemical stability of battery electrolytes .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl ethylene phosphate can be synthesized through ring-opening polymerization. This method involves the nucleophilic attack by tris(hydroxymethyl)aminomethane on epoxy groups present on graphene oxide sheets, followed by the polymerization of this compound . The reaction conditions typically include the use of catalysts and controlled temperatures to ensure efficient polymerization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ring-opening polymerization processes. These processes are optimized for high yield and purity, often utilizing advanced reactors and continuous production techniques to meet the demand for high-performance additives in various industries .
化学反应分析
Types of Reactions: Ethyl ethylene phosphate undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically conducted under acidic or basic conditions, using reagents such as hydrochloric acid or sodium hydroxide.
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, often under mild conditions to prevent decomposition.
Major Products Formed:
Hydrolysis: Phosphoric acid derivatives and ethanol.
Substitution Reactions: Various substituted phosphates depending on the nucleophile used.
科学研究应用
Ethyl ethylene phosphate has a wide range of applications in scientific research:
作用机制
The mechanism of action of ethyl ethylene phosphate involves its ability to form stable films on electrode surfaces in lithium-ion batteries. This film formation improves the compatibility between the electrolyte and the electrode materials, thereby enhancing the overall performance and safety of the batteries . The molecular targets include the graphite anode and the LiNi1/3Co1/3Mn1/3O2 cathode, where the compound helps in stabilizing the electrode-electrolyte interface .
相似化合物的比较
- Trimethyl phosphate
- Triphenyl phosphate
- Dimethyl methylphosphonate
Comparison: Ethyl ethylene phosphate stands out due to its unique combination of flame-retardant properties and electrochemical stability. Unlike trimethyl phosphate and triphenyl phosphate, which are primarily used as flame retardants, this compound also significantly enhances the performance of lithium-ion batteries . Dimethyl methylphosphonate, while also a flame retardant, does not offer the same level of electrochemical stability as this compound .
属性
IUPAC Name |
2-ethoxy-1,3,2λ5-dioxaphospholane 2-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O4P/c1-2-6-9(5)7-3-4-8-9/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVGGESEBFJHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP1(=O)OCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26471-29-4 | |
| Details | Compound: 1,3,2-Dioxaphospholane, 2-ethoxy-, 2-oxide, homopolymer | |
| Record name | 1,3,2-Dioxaphospholane, 2-ethoxy-, 2-oxide, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26471-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30434435 | |
| Record name | ethyl ethylene phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-31-4 | |
| Record name | ethyl ethylene phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)
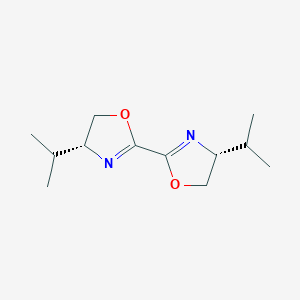
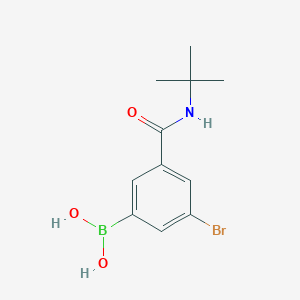
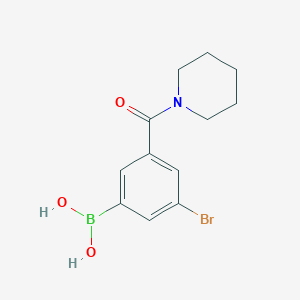





![(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B6319393.png)



